3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Description
3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C27H22O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
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Biological Activity
3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, a compound belonging to the class of benzochromenes, has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, emphasizing its pharmacological potential and mechanisms of action.
Chemical Structure
The compound can be represented as follows:
This structure features a biphenyl moiety and a tetrahydrobenzo[c]chromene core, which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzochromene have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
Neuroprotective Effects
The neuroprotective effects of this compound have also been explored. Its ability to modulate neurotransmitter systems suggests potential in treating neurodegenerative diseases. Studies demonstrate that compounds with similar structures can enhance cognitive function and protect neuronal cells from oxidative stress.
Case Study: Neuroprotective Activity
A study investigated the effects of a related compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability. The mechanism was attributed to the compound's antioxidant properties and its ability to modulate signaling pathways involved in cell survival.
Anti-inflammatory Activity
This compound has also been reported to exhibit anti-inflammatory properties. This activity is crucial for conditions such as arthritis and other inflammatory diseases.
Table 2: Anti-inflammatory Effects
The biological activities of this compound are primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may interact with specific receptors involved in apoptosis and inflammation.
- Enzyme Inhibition : It could inhibit enzymes that play roles in cancer progression and inflammatory responses.
- Signal Transduction Pathways : The modulation of pathways such as NF-kB and MAPK is likely involved in its anti-inflammatory and anticancer effects.
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylphenyl)ethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O4/c28-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)17-30-21-14-15-23-22-8-4-5-9-24(22)27(29)31-26(23)16-21/h1-3,6-7,10-16H,4-5,8-9,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHLQJOOYMJKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.